A Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethyl-6-methoxyquinoline: A Predictive and Comparative Analysis
A Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethyl-6-methoxyquinoline: A Predictive and Comparative Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Modifications to the quinoline core allow for the fine-tuning of a molecule's physicochemical and biological properties, a critical aspect of modern drug discovery. This guide focuses on 2-Chloro-3-ethyl-6-methoxyquinoline, a specific derivative for which public data is limited. Therefore, this document employs a rigorous, field-proven methodology: a comparative analysis based on the extensively characterized and structurally similar analog, 2-Chloro-6-methoxyquinoline-3-carbaldehyde . By synthesizing data from primary literature, chemical databases, and established analytical principles, we will construct a robust profile of the target compound, providing researchers with the foundational knowledge required for its synthesis, characterization, and application.
Molecular Structure and Identification
Accurate identification is the bedrock of all subsequent research and development. The structural distinction between the target compound (ethyl derivative) and its primary analog (carbaldehyde derivative) lies at the 3-position of the quinoline ring. This seemingly minor change significantly influences properties like lipophilicity, melting point, and reactivity, which are detailed in subsequent sections.
Table 1: Core Compound Identifiers
| Property | 2-Chloro-3-ethyl-6-methoxyquinoline (Target) | 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Primary Analog) |
| Structure | (Image of 2-Chloro-3-ethyl-6-methoxyquinoline) | (Image of 2-Chloro-6-methoxyquinoline-3-carbaldehyde) |
| IUPAC Name | 2-chloro-3-ethyl-6-methoxyquinoline | 2-chloro-6-methoxyquinoline-3-carbaldehyde[3] |
| CAS Number | 1031928-07-0 | 73568-29-3[4][5] |
| Molecular Formula | C₁₂H₁₂ClNO | C₁₁H₈ClNO₂[4][5] |
| Molecular Weight | 221.68 g/mol | 221.64 g/mol [4][5] |
| InChI Key | (Predicted) | TZQOMBXDCIPJKW-UHFFFAOYSA-N[3][6] |
| Canonical SMILES | (Predicted) | COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O[3] |
Proposed Synthesis and Spectroscopic Characterization
The synthesis of the target compound can be logically inferred from established routes for its analogs. The Vilsmeier-Haack reaction is a well-documented method for producing 2-chloroquinoline-3-carbaldehydes from corresponding acetanilides.[7][8] The resulting aldehyde provides a versatile synthetic handle.
Proposed Synthetic Pathway
A robust and high-yield pathway to the target ethyl derivative would involve the reduction of the 3-carbaldehyde group. A Wolff-Kishner reduction (using hydrazine hydrate and a strong base) is a classic and effective choice for converting an aryl aldehyde to an alkyl group without affecting the chloro- and methoxy-substituents.
Workflow for Synthesis and Characterization
The following workflow outlines the critical steps from synthesis to confirmation of the final, purified compound. This process ensures the material meets the stringent identity and purity requirements for any subsequent biological or chemical screening.
Caption: Proposed workflow for the synthesis and verification of 2-Chloro-3-ethyl-6-methoxyquinoline.
Predicted Spectroscopic Data
While experimental spectra for the target compound are not publicly available, we can predict the key signals based on the known data for the 3-carbaldehyde analog and standard chemical shift principles.
-
¹H NMR (predicted, in CDCl₃): The most significant change will be the disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of signals corresponding to an ethyl group: a quartet around 2.8-3.0 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃). The methoxy singlet (~3.9 ppm) and the aromatic protons will remain in similar regions. The spectrum for the 3-carbaldehyde analog is publicly available for comparison.[6]
-
¹³C NMR (predicted, in CDCl₃): The aldehyde carbon signal (~190 ppm) will be replaced by signals for the ethyl group's CH₂ (~25 ppm) and CH₃ (~15 ppm) carbons.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₂H₁₃ClNO⁺, confirming the molecular formula. The characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The prominent C=O stretch of the aldehyde (~1690 cm⁻¹) will be absent. The spectrum will be dominated by C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the quinoline ring (~1600-1450 cm⁻¹), and C-O stretching from the methoxy group.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1]
Table 2: Summary of Physicochemical Properties (Experimental and Predicted)
| Property | 2-Chloro-3-ethyl-6-methoxyquinoline (Target) | 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Analog) | Rationale / Significance |
| Physical Appearance | Predicted: Off-white to light yellow solid | Light cream or white crystalline solid[5] | Important for material handling and initial quality control. |
| Melting Point (°C) | Predicted: 135 - 145 | 148 - 150[5] | A key indicator of purity. The less polar ethyl group may slightly lower the melting point compared to the polar aldehyde. |
| Solubility | Predicted: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Poorly soluble in water. | Soluble in most organic solvents.[9] | Crucial for selecting solvents for reactions, purification, analysis, and formulation for biological assays. |
| Lipophilicity (XLogP3) | Predicted: ~4.0 | 2.6[4] | A critical parameter for drug development. The replacement of the polar aldehyde with a nonpolar ethyl group is expected to significantly increase lipophilicity, impacting membrane permeability and potential metabolism pathways. |
Lipophilicity (LogP): A Critical Determinant
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key factor in predicting a drug candidate's ability to cross cell membranes. The predicted increase in XLogP3 from 2.6 for the aldehyde to ~4.0 for the ethyl derivative is substantial. This is based on comparing the XLogP3 of similar analogs, such as 2-chloro-6-methoxy-3-methylquinoline (XLogP3 = 3.5), which shows an increase in lipophilicity with the addition of a methyl group.[10] This higher lipophilicity suggests the ethyl derivative may have better membrane permeability but could also be more susceptible to metabolic breakdown and have lower aqueous solubility.
Crystal Structure Analysis
Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule in the solid state. While a structure for the target compound has not been reported, a crystal structure for the 3-carbaldehyde analog is available in the Cambridge Crystallographic Data Centre (CCDC).[4] This known structure confirms the planarity of the quinoline ring system and provides precise bond lengths and angles, which serve as a benchmark for computational modeling of the entire derivative series.
Obtaining a crystal structure for the target compound is a self-validating protocol that confirms its molecular identity beyond any doubt.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Standard Analytical Protocols
For any research or development application, robust and validated analytical methods are required to quantify purity and confirm identity.
Protocol: Purity Determination by HPLC
This method is designed to separate the main compound from potential impurities arising from the synthesis.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Analysis: Inject 10 µL. The purity is calculated based on the relative area of the main peak in the resulting chromatogram. This system is self-validating as the separation of starting materials, intermediates, and the final product can be monitored.
Protocol: Identity Confirmation by GC-MS
This technique provides confirmation of the molecular weight and a fragmentation pattern that serves as a fingerprint for the molecule.
-
System: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[9]
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Ionization Mode: EI at 70 eV.[9]
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of ~100 µg/mL.
-
Analysis: Inject 1 µL. The resulting mass spectrum should show the molecular ion and a fragmentation pattern consistent with the proposed structure.
Significance and Potential Applications
The 2-chloro-6-methoxyquinoline-3-carbaldehyde analog is a known intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, and is also used to create fluorescent probes for biological imaging.[3][5] Given its structural similarity, 2-Chloro-3-ethyl-6-methoxyquinoline is a highly promising candidate for similar applications. The increased lipophilicity of the ethyl group may enhance its cell permeability, potentially leading to improved potency in biological systems. It serves as a valuable building block for creating libraries of novel quinoline derivatives for screening in drug discovery programs.
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